2-(4,5-Dihydronaphtho[1,2-b]thiophen-2-yl)-5-[(4-methylbenzyl)sulfanyl]-1,3,4-oxadiazole
Description
2-(4,5-Dihydronaphtho[1,2-b]thiophen-2-yl)-5-[(4-methylbenzyl)sulfanyl]-1,3,4-oxadiazole is a heterocyclic compound featuring a 1,3,4-oxadiazole core fused to a 4,5-dihydronaphtho[1,2-b]thiophene moiety. The compound’s synthesis likely involves coupling reactions under moderate conditions (e.g., 40°C), as inferred from analogous procedures in related studies .
Properties
IUPAC Name |
2-(4,5-dihydrobenzo[g][1]benzothiol-2-yl)-5-[(4-methylphenyl)methylsulfanyl]-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2OS2/c1-14-6-8-15(9-7-14)13-26-22-24-23-21(25-22)19-12-17-11-10-16-4-2-3-5-18(16)20(17)27-19/h2-9,12H,10-11,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZRYVQZZZLWTIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NN=C(O2)C3=CC4=C(S3)C5=CC=CC=C5CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4,5-Dihydronaphtho[1,2-b]thiophen-2-yl)-5-[(4-methylbenzyl)sulfanyl]-1,3,4-oxadiazole is a member of the oxadiazole family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential applications in medicinal chemistry and pharmacology.
- Molecular Formula : C₁₈H₁₄N₂OS
- Molecular Weight : 306.38 g/mol
- CAS Number : 478033-61-3
Oxadiazole derivatives are known for their ability to interact with various biological targets, including enzymes and receptors involved in cancer and inflammatory pathways. The specific activity of this compound has not been extensively documented; however, related oxadiazole compounds exhibit mechanisms such as:
- Inhibition of DNA synthesis
- Induction of apoptosis in cancer cells
- Antimicrobial properties
Anticancer Activity
Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance:
- Cytotoxicity Studies : Compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines. In vitro tests revealed IC₅₀ values ranging from 0.12 to 15.63 µM against MCF-7 (breast cancer) and other cell lines .
| Compound | Cell Line | IC₅₀ (µM) |
|---|---|---|
| 5a | MCF-7 | 15.63 |
| 6a | A549 | 0.12 |
| 6b | HeLa | 2.41 |
Apoptosis Induction
Flow cytometry assays have demonstrated that several oxadiazole derivatives can induce apoptosis in cancer cells. The mechanism involves:
- Activation of caspase pathways
- Upregulation of p53 protein levels
Antimicrobial Activity
Oxadiazole compounds have also been studied for their antimicrobial properties. Some derivatives exhibit efficacy against bacterial strains through mechanisms that disrupt bacterial cell wall synthesis or inhibit protein synthesis .
Study on Oxadiazole Derivatives
A comprehensive study on various oxadiazole derivatives indicated that modifications to the oxadiazole core could enhance biological activity. For example, replacing substituents on the aromatic rings significantly affected cytotoxicity and selectivity towards cancer cell lines .
Molecular Docking Studies
Molecular docking studies have suggested that oxadiazole derivatives can form strong interactions with target proteins involved in cancer progression. These studies help in understanding the binding affinities and potential therapeutic applications of new compounds .
Comparison with Similar Compounds
Key Observations :
- Replacing the sulfanyl group with a 4-fluorophenyl moiety (as in CAS 477888-01-0) introduces electronegativity, which may alter electronic distribution and binding affinity .
Comparison of Fused Aromatic Systems
Variations in the fused aromatic system impact conjugation and stability:
Key Observations :
- The dihydronaphthothiophene core in the target compound provides extended π-conjugation compared to thiazole-based systems (e.g., 4H,5H-naphtho[1,2-d]thiazol-2-amine), favoring applications in charge-transfer materials .
- Pyridinyl substituents (e.g., in derivatives) introduce basic nitrogen sites, enabling metal coordination, unlike the non-coordinating thiophene in the target compound .
Sulfanyl Group Variations
The sulfanyl (-S-) linker’s substituents influence reactivity and interactions:
Q & A
Q. What synthetic routes are commonly employed for the preparation of this oxadiazole derivative?
The compound is synthesized via cyclocondensation reactions using precursors like thiosemicarbazides or hydrazides. For instance, refluxing 2-thiophenecarboxylic acid hydrazide with phenylisothiocyanate in ethanol (70 mmol scale) under controlled conditions yields high-purity products. Reaction optimization includes molar ratio adjustments (e.g., 1:1.2 for hydrazide:isothiocyanate) and solvent selection (ethanol preferred for solubility and yield). TLC monitoring ensures reaction completion .
Q. What spectroscopic techniques confirm the structural integrity of this compound?
A multi-technique approach is essential:
- ¹H/¹³C NMR : Identifies aromatic protons (δ 7.2–8.1 ppm) and methylene groups (δ 3.5–4.0 ppm).
- IR spectroscopy : Detects C=N stretches (1600–1650 cm⁻¹) and S-H bonds (2550–2600 cm⁻¹).
- Mass spectrometry : Confirms molecular ion peaks (e.g., [M+H]+ matching theoretical weights).
- HPLC : Ensures ≥95% purity for biological assays .
Q. What are the key pharmacophoric elements driving its antifungal activity?
The pharmacophore includes:
- Oxadiazole core : Enhances hydrophobic interactions with fungal enzymes like CYP51.
- Sulfanyl linker : Forms hydrogen bonds with catalytic residues.
- 4-Methylbenzyl group : Improves logP (3.8) for membrane penetration. Removal of this group reduces activity against Candida albicans by 15-fold .
Advanced Research Questions
Q. How can solvent polarity influence tautomeric equilibria during derivatization?
Polar aprotic solvents (e.g., DMF) stabilize thione-thiol tautomers, favoring nucleophilic substitutions, while non-polar solvents (e.g., toluene) promote keto-enol tautomerism for electrophilic reactions. Ethanol (ε = 24.3) optimizes cyclization yields (80% vs. 55% in dichloromethane) by balancing solubility and reactivity .
Q. What computational strategies predict binding affinity against antimicrobial targets?
- Molecular docking (AutoDock Vina): Predicts interactions with bacterial DNA gyrase (π-π stacking with Phe residues) and fungal CYP51 (hydrogen bonding via sulfanyl groups).
- MD simulations (AMBER): Validate stability (RMSD <2 Å over 100 ns).
- DFT calculations (B3LYP/6-31G*): Identify nucleophilic sites (e.g., C5 with Fukui f⁻ = 0.12) for targeted modifications .
Q. How to resolve contradictory bioactivity data across microbial strains?
Variability arises from efflux pumps (e.g., S. aureus NorA vs. E. coli AcrAB-TolC) and membrane permeability. Standardize protocols:
- CLSI microdilution : Uniform inoculum (5×10⁵ CFU/mL), incubation (37°C, 18–24 hr).
- Efflux inhibition : Use phenylalanine-arginine β-naphthylamide to confirm resistance mechanisms. MICs range from 2 µg/mL (B. subtilis) to >128 µg/mL (P. aeruginosa) .
Q. What synthetic modifications enhance metabolic stability in hepatic assays?
- Ester-to-amide substitution : Increases microsomal t1/2 from 12 min to 45 min.
- Fluorine incorporation : Reduces CYP450 inhibition by 40%.
- Deuterium labeling : Slows oxidative metabolism at α-positions. Trifluoromethyl substitution at the 4-methyl position decreases clearance (CLint: 120 → 35 mL/min/kg) .
Q. How does crystal packing of analogous thiadiazoles inform co-crystallization?
X-ray diffraction of 2-amino-5-(4-bromophenyl)-1,3,4-thiadiazole reveals π-stacking (3.5–3.8 Å) and hydrogen-bond networks (N—H···N). Use CHCl3/hexane (1:3) for slow evaporation (85% crystallinity). Bulky substituents (e.g., cyclohexylsulfanyl) disrupt packing, necessitating PEG-based screens .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
